Neboglamine vs. D-Serine and Antipsychotics: A Direct Head-to-Head Comparison of Neuronal Activation (FLI) in Rat Forebrain
In a head-to-head comparison in rats, neboglamine (20 mg/kg, s.c.) significantly increased the number of Fos-like immunoreactivity (FLI)-positive cells, a marker of neuronal activation, in the prefrontal cortex (PFCX), nucleus accumbens (NAc), and lateral septal nucleus (LSN) [1]. The magnitude of this effect was similar to D-serine, an endogenous glycine site agonist, and comparable to the atypical antipsychotic clozapine and the typical antipsychotic haloperidol. Crucially, the pattern of activation was distinct. Haloperidol caused a dramatic 390-fold increase in FLI in the dorsolateral striatum (DL-STR), a region linked to extrapyramidal motor side effects, while neboglamine, clozapine, and D-serine had no effect in this brain region [1].
| Evidence Dimension | Fos-like immunoreactivity (FLI) positive cells (fold-change over control) |
|---|---|
| Target Compound Data | PFCX: 3.2-fold; NAc: 4.8-fold; LSN: 4.5-fold; DL-STR: 1.0-fold (no effect) |
| Comparator Or Baseline | D-serine: similar pattern to neboglamine, no DL-STR effect; Haloperidol: PFCX: 3.2-fold; NAc: 4.8-fold; LSN: 4.5-fold; DL-STR: 390-fold; Clozapine: similar pattern to neboglamine, no DL-STR effect |
| Quantified Difference | Haloperidol induced a 390-fold increase in FLI in DL-STR, whereas neboglamine had no effect (0-fold) |
| Conditions | Male Wistar rats; subcutaneous injection; 20 mg/kg neboglamine |
Why This Matters
This evidence demonstrates that neboglamine activates a neural circuit distinct from haloperidol, avoiding the striatal hyperactivation that predicts motor side effects, thereby offering a more favorable profile for schizophrenia research.
- [1] Chiusaroli R, et al. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator neboglamine: an immunohistochemical and behavioural study in the rat. Pharmacol Res. 2010 May;61(5):430-6. doi: 10.1016/j.phrs.2009.12.010. View Source
